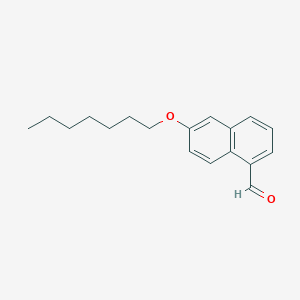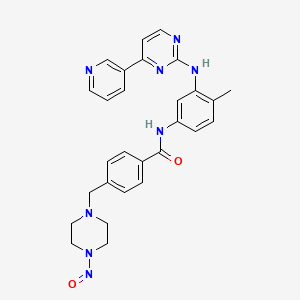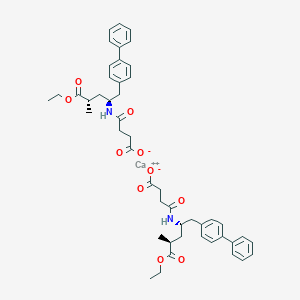![molecular formula C34H56F3N5O11S B13843262 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt](/img/structure/B13843262.png)
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is a complex organic compound with a molecular weight of 799.896 and a formula of C33H56N5O8·CF3O3S . This compound is primarily used in laboratory settings for research purposes, particularly in the fields of enzyme, peptide, and protein-related studies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves multiple steps. The starting materials typically include tert-butoxycarbonyl (Boc)-protected amino acids and urea derivatives. The reaction conditions often require the use of organic solvents such as methanol (MeOH) and catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-grade equipment to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) under acidic conditions.
Reduction: Sodium borohydride (NaBH4) in methanol (MeOH).
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme and protein interactions.
Medicine: Investigated for potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
- (S)-2-[(Imidazole-1-carbonyl)amino]pentanedioic acid di-tert-butyl ester
- (S)-2-[3-((S)-(5-benzyloxycarbonylamino)-1-tert-butoxycarbonylpentyl)ureido]pentanedioic acid di-tert-butyl ester
Uniqueness
2-[3-(5-Amino-1-tert-butoxycarbonylpentyl)ureido]pentanedioic Acid Di-tert-butyl Ester TFA Salt is unique due to its specific structure, which allows it to interact with a wide range of biological molecules. This versatility makes it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C34H56F3N5O11S |
|---|---|
Poids moléculaire |
799.9 g/mol |
Nom IUPAC |
[5-[[(5S)-5-[[(2S)-1,5-bis[(2-methylpropan-2-yl)oxy]-1,5-dioxopentan-2-yl]carbamoylamino]-6-[(2-methylpropan-2-yl)oxy]-6-oxohexyl]carbamoyl]pyridin-2-yl]-trimethylazanium;trifluoromethanesulfonate |
InChI |
InChI=1S/C33H55N5O8.CHF3O3S/c1-31(2,3)44-26(39)19-17-24(29(42)46-33(7,8)9)37-30(43)36-23(28(41)45-32(4,5)6)15-13-14-20-34-27(40)22-16-18-25(35-21-22)38(10,11)12;2-1(3,4)8(5,6)7/h16,18,21,23-24H,13-15,17,19-20H2,1-12H3,(H2-,34,36,37,40,43);(H,5,6,7)/t23-,24-;/m0./s1 |
Clé InChI |
KDHIRRNGTCWYFM-UKOKCHKQSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NC(=O)N[C@@H](CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
SMILES canonique |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NC(=O)NC(CCCCNC(=O)C1=CN=C(C=C1)[N+](C)(C)C)C(=O)OC(C)(C)C.C(F)(F)(F)S(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


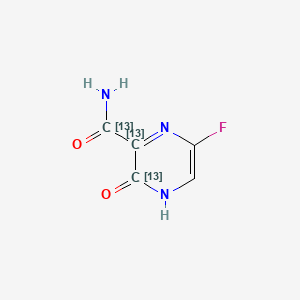
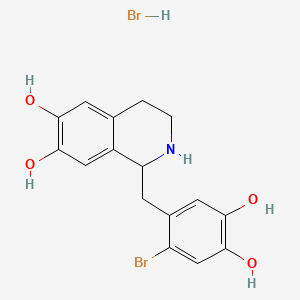
![7-Aminopyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13843205.png)
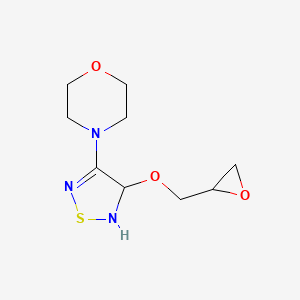
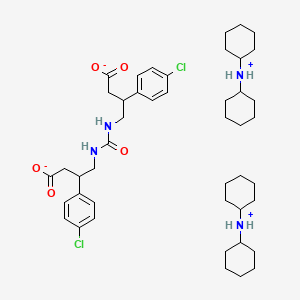
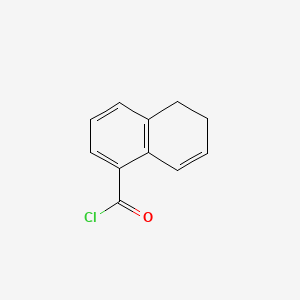
![Carbamic acid, [(1S,2R)-2-hydroxy-3-[(2-methylpropyl)amino]-1-(phenylmethyl)propyl]-, phenylmethyl ester](/img/structure/B13843231.png)

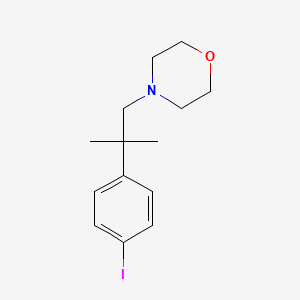

![(S)-6-Bromo-4-(cyclopropylethynyl)-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13843251.png)
